

Application Notes and Protocols for Assessing Semotiadil's Effects on Cardiac Conduction

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Compound of Interest

Compound Name: *Semotiadil recemate fumarate*

Cat. No.: *B1662754*

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Introduction

Semotiadil is a benzothiazine derivative that acts as a calcium channel antagonist, exhibiting a notable selectivity for L-type calcium channels.^{[1][2]} Its primary mechanism of action involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, leading to a range of cardiovascular effects.^{[2][3]} These application notes provide a comprehensive overview of the protocols to assess the electrophysiological effects of Semotiadil on cardiac conduction, present key quantitative data from preclinical studies, and illustrate the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of Semotiadil on various cardiac electrophysiological parameters as reported in preclinical studies.

Table 1: Electrophysiological Effects of Semotiadil on Isolated Guinea Pig Hearts

Parameter	Concentration (μM)	Effect	Reference
Sinus Rate	1 - 10	Concentration-dependent decrease	[1]
Sinus Node Recovery Time	10	Marked prolongation	[1]
Atrioventricular (AV) Nodal Conduction	1 - 10	Concentration-dependent depression	[1]
Effective Refractory Period of AV Node	1 - 10	Prolongation	[1]
QT Interval	Up to 10	No effect	[1]

Table 2: Electrophysiological Effects of Semotiadil in Anesthetized Dogs

Parameter	Dose (mg/kg, i.v.)	Effect	Reference
Atrioventricular (AV) Conduction Time	0.3	Prolonged	[4]
Functional Refractory Period of AV Node	0.3	Prolonged	[4]
Atrioventricular (AV) Block	1	Second-degree AV block observed	[4]
PR Interval	Up to 5 (p.o.)	No significant alteration	[4]

Table 3: In Vitro Inhibitory Activity of Semotiadil

Target	Cell Type	IC50 (μM)	Reference
L-type Ca ²⁺ Current (ICa,L)	Guinea Pig Ventricular Myocytes	10 - 100	[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the cardiac effects of Semotiadil are provided below.

Patch-Clamp Electrophysiology in Isolated Ventricular Myocytes

Objective: To measure the effect of Semotiadil on L-type Ca^{2+} currents ($\text{I}_{\text{Ca,L}}$) in single ventricular cardiomyocytes.

Methodology:

- **Cell Isolation:** Isolate ventricular myocytes from guinea pig hearts via enzymatic digestion using collagenase and protease.
- **Electrophysiological Recording:**
 - Utilize the whole-cell patch-clamp technique.
 - Use borosilicate glass pipettes with a resistance of 2-4 $\text{M}\Omega$ when filled with internal solution.
 - The internal solution should contain (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
 - The external solution (Tyrode's solution) should contain (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl_2 , 1 MgCl_2 , 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
 - Maintain the temperature at $35 \pm 1^\circ\text{C}$.
- **Voltage-Clamp Protocol:**
 - Hold the membrane potential at -40 mV to inactivate Na^+ channels.
 - Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to elicit $\text{I}_{\text{Ca,L}}$.

- Record baseline currents and then perfuse the cell with increasing concentrations of Semotiadil (e.g., 1, 10, 30, 100 μ M).
- Data Analysis:
 - Measure the peak inward $I_{Ca,L}$ at each concentration.
 - Normalize the current to the cell capacitance (pA/pF).
 - Construct a concentration-response curve and calculate the IC50 value.

Langendorff-Perfused Isolated Heart Preparation

Objective: To assess the effects of Semotiadil on the electrocardiogram (ECG) and cardiac conduction in an ex vivo intact heart model.

Methodology:

- Heart Isolation and Perfusion:
 - Euthanize a guinea pig and rapidly excise the heart.
 - Cannulate the aorta and mount the heart on a Langendorff apparatus.
 - Retrogradely perfuse the heart with Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂) at a constant pressure and temperature (37°C).
- ECG Recording:
 - Place silver-silver chloride electrodes on the surface of the right atrium and the apex of the left ventricle to record a surface ECG.
 - Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval.
- Drug Administration:
 - After a stabilization period, perfuse the heart with increasing concentrations of Semotiadil (e.g., 0.1, 1, 10 μ M).

- Each concentration should be perfused for a set period (e.g., 20 minutes) to reach a steady state.
- Electrophysiological Pacing:
 - Place a pacing electrode on the right atrium to control the heart rate.
 - Determine the effective refractory period of the AV node by delivering programmed electrical stimuli.
- Data Analysis:
 - Measure changes in ECG intervals and heart rate at each drug concentration.
 - Analyze the rate-dependent effects on AV nodal conduction.

In Vivo Electrocardiography in Anesthetized Animals

Objective: To evaluate the effects of Semotiadil on cardiac conduction in a living animal model.

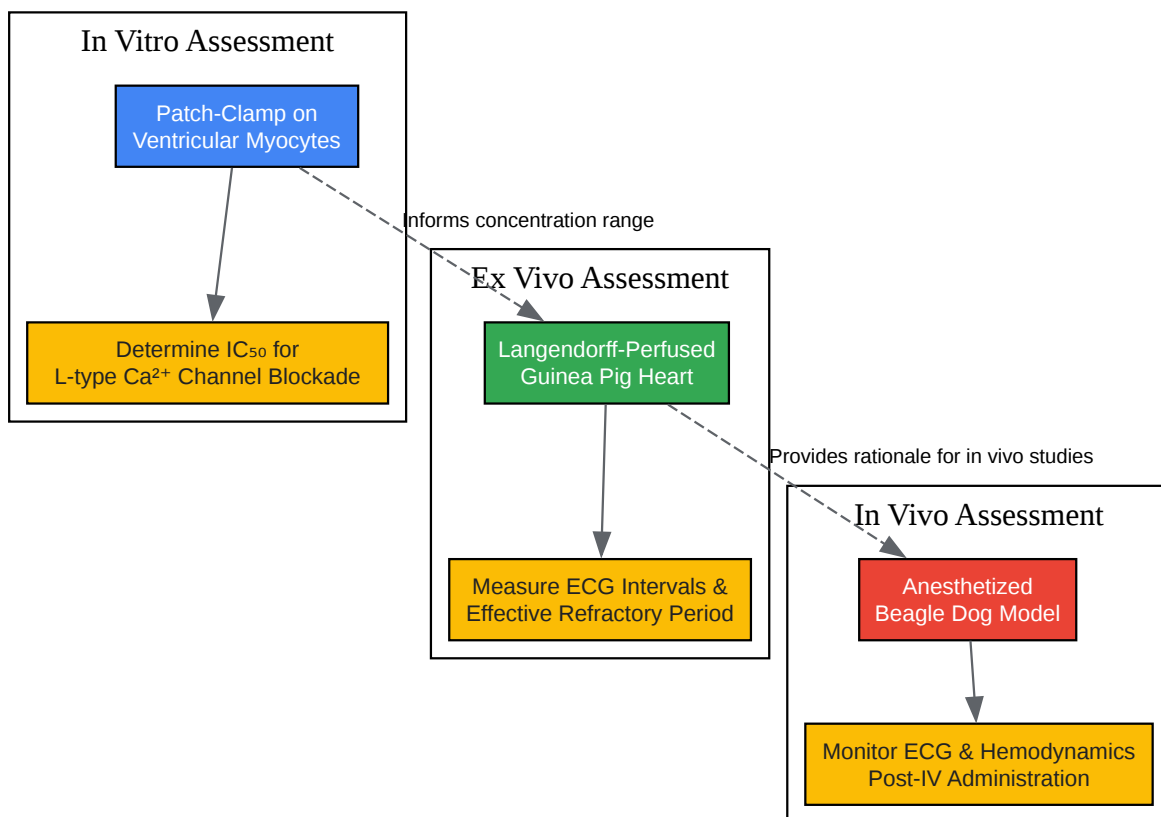
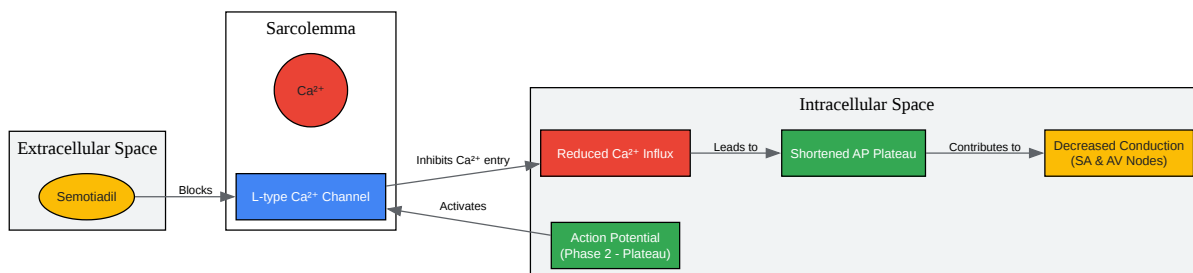
Methodology:

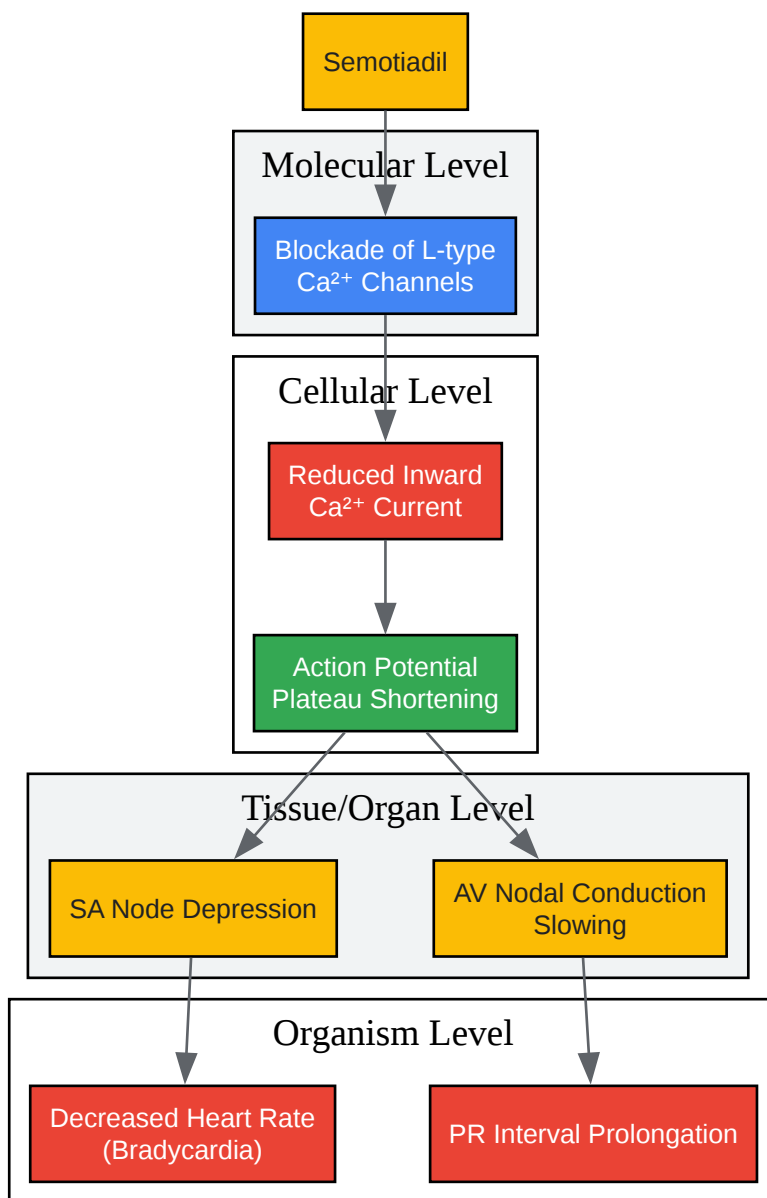
- Animal Preparation:
 - Anesthetize beagle dogs with an appropriate anesthetic agent (e.g., pentobarbital sodium).
 - Maintain anesthesia and body temperature throughout the experiment.
 - Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
- ECG Recording:
 - Attach subcutaneous needle electrodes for a standard lead II ECG recording.
 - Continuously monitor and record the ECG.
- Drug Administration:

- Administer a vehicle control followed by escalating intravenous doses of Semotiadil (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).
- Allow a sufficient time interval between doses for the effects to manifest.
- Data Analysis:
 - Measure heart rate, PR interval, QRS duration, and QT interval at baseline and after each dose.
 - Note the occurrence of any arrhythmias or conduction blocks.

Mandatory Visualizations

Signaling Pathway of Semotiadil in a Cardiac Myocyte





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